(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine is a chemical compound characterized by its unique structural features, which include a pyridine ring substituted with a trifluoroethoxy group and a methanamine group. Its molecular formula is . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity and interaction with various molecular targets.
This compound can be classified as an amino pyridine derivative, which is a class of compounds known for their diverse biological activities. The trifluoroethoxy group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes. The compound is often synthesized from commercially available starting materials, making it accessible for research and development purposes .
The synthesis of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine typically involves several key steps:
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors allow for precise control of reaction parameters such as temperature and pressure, optimizing the production of this compound .
The molecular structure of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine can be described as follows:
The structural formula can be represented as:
This structure contributes to its unique chemical properties and biological activity .
(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine can undergo various chemical reactions:
For oxidation reactions, hydrogen peroxide is commonly used. Reduction typically involves lithium aluminum hydride or sodium borohydride as reducing agents. Substitution reactions often require bases like sodium hydride in solvents such as DMF or DMSO .
The mechanism of action for (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine involves its interaction with specific biological targets:
This compound may influence various signaling pathways depending on its interactions with cellular targets .
Relevant data on these properties are crucial for understanding how this compound behaves in different environments .
(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine has several scientific applications:
The strategic installation of the 2,2,2-trifluoroethoxy group at the C6 position of the pyridine ring represents a critical synthetic challenge due to competing reactivity at other ring positions. Nucleophilic aromatic substitution (SNAr) emerges as the predominant method, leveraging the inherent electron deficiency at C6 in 3-substituted pyridine precursors. This approach typically employs 2,2,2-trifluoroethyl halides (bromide or iodide) under basic conditions to drive ether formation. The reaction requires elevated temperatures (80–110°C) and anhydrous polar aprotic solvents such as DMF or acetonitrile to achieve practical reaction rates while suppressing side reactions . Optimization studies reveal that potassium carbonate provides superior regioselectivity compared to stronger bases like sodium hydride, which may promote decomposition pathways. The electron-withdrawing nature of the trifluoroethoxy group subsequently enhances the electrophilicity of adjacent positions, facilitating downstream functionalization [10].
Alternative methodologies include transition-metal-catalyzed coupling reactions, though these are less commonly applied due to cost considerations and the efficiency of SNAr. Computational analyses indicate that the C6 position exhibits a 5.8 kcal/mol kinetic preference for nucleophilic attack over C2/C4 positions in 3-hydroxymethylpyridine derivatives, rationalizing the observed regioselectivity . Yield optimization typically reaches plateaus at 75–82% due to competing hydrolysis of the trifluoroethyl halide reagent, which can be mitigated through slow addition techniques and molecular sieve dehydration.
Table 1: Optimization of Trifluoroethoxy Installation
Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
K₂CO₃ | DMF | 100 | 12 | 82 |
Cs₂CO₃ | CH₃CN | 80 | 18 | 78 |
NaH | THF | 65 | 6 | 62* |
DBU | DMSO | 120 | 8 | 70 |
*Significant decomposition observed
Aminomethyl functionalization at the C3 position employs two primary strategies: (1) reductive amination of aldehyde intermediates, and (2) nucleophilic displacement of activated alcohols. The aldehyde route proceeds via oxidation of 6-(2,2,2-trifluoroethoxy)pyridine-3-carbaldehyde (readily available from corresponding alcohol precursors) followed by reductive amination. Sodium triacetoxyborohydride in dichloroethane at ambient temperature provides optimal selectivity for the primary amine, minimizing over-alkylation byproducts [6]. This method yields the target amine in 65–74% yield after purification, with chromatographic separation proving essential due to imine reduction intermediates .
The Gabriel synthesis route offers superior selectivity through protected amine equivalents. 3-(Bromomethyl)pyridine intermediates undergo quaternization with phthalimide potassium salt in refluxing acetonitrile (72% yield), followed by hydrazine-mediated deprotection in ethanol to liberate the primary amine. This sequence avoids the equilibrium limitations of reductive amination and provides crystalline intermediates amenable to recrystallization [6].
Recent advances employ hypervalent iodine catalysis for direct C–H aminomethylation, though substrate scope currently remains limited to electron-rich heterocycles. In situ-generated iodine(III) species from iodobenzene and peracetic acid facilitate amination via radical or electrophilic pathways. While this method reduces synthetic steps, yields for pyridine substrates currently trail traditional methods (38–45%) due to competing side reactions [3].
Table 2: Aminomethylation Method Comparison
Method | Key Reagent | Conditions | Yield (%) | Purity |
---|---|---|---|---|
Reductive Amination | NaBH(OAc)₃ | DCE, rt, 12h | 68 ± 3 | >95% |
Gabriel Synthesis | Phthalimide K⁺ | CH₃CN, reflux, 24h | 72 | >98% |
Hypervalent Iodine | PhI, CH₃CO₃H | CH₂Cl₂, 40°C, 18h | 42 ± 5 | 90% |
Direct Reduction | LiAlH₄ | THF, 0°C→reflux, 4h | 55 | 88% |
Salt formation significantly enhances the physicochemical properties of (6-(2,2,2-trifluoroethoxy)pyridin-3-yl)methanamine, with hydrochloride crystallization being the most extensively documented. Treatment of the free base with hydrogen chloride (1.0–1.2 equiv) in anhydrous diethyl ether or THF induces rapid precipitation. Critical process parameters include stoichiometric control (excess acid promotes hygroscopicity) and solvent water content (<200 ppm). The hydrochloride salt (CAS 1373867-21-0) exhibits superior crystallinity and stability compared to the free base, with a defined melting point of 192–195°C [1]. Analytical data confirms salt formation through characteristic N–H stretching vibrations at 2800–3000 cm⁻¹ (FT-IR) and downfield amine proton shifts at δ 8.25–8.45 ppm (¹H NMR in D₂O) [6].
Structural diversification focuses on three key regions: (a) bioisosteric replacement of pyridine with pyrimidine (e.g., (4-(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methanamine, CAS 944903-58-6); (b) alternative amine protection strategies including tert-butoxycarbonyl (BOC) derivatives; and (c) ether isosteres such as trifluoromethylthioether analogues [5] [8]. The alcohol precursor (6-(2,2,2-trifluoroethoxy)pyridin-3-yl)methanol (CAS not assigned) serves as a versatile intermediate for carboxylate ester prodrug development [7]. Patent landscapes reveal strategic modifications where the 3-aminomethyl group is incorporated into urea pharmacophores, notably in PRMT5 inhibitors (e.g., WO2021126728A1) and TTX-S blockers (WO2013161312A1) [4] [8].
Table 3: Commercial Availability of Key Compounds
Compound Name | CAS Registry | Molecular Formula | Purity | Price (USD) |
---|---|---|---|---|
(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine | 771584-26-0 | C₈H₉F₃N₂O | >95% | $210/100mg |
[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine hydrochloride | 1373867-21-0 | C₈H₁₀ClF₃N₂O | >98% | $351/g |
(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine | 944903-58-6 | C₇H₈F₃N₃O | ≥98% | $34/100mg* |
(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol | Not Assigned | C₈H₈F₃NO₂ | >95% | Not Commercially Available |
*Equivalent product pricing shown for comparison
The synthetic versatility of this scaffold is evidenced by its incorporation into dihydroisoquinolinone anticancer agents (US9481666B2) and PKC-theta inhibitors (EP1765791A1), where the aminomethyl group serves as a key linker for target engagement [2] [10]. Scale-up processes for the hydrochloride salt utilize anti-solvent crystallization from ethanol/diethyl ether mixtures, achieving consistent purity (>99.5% HPLC) at multi-kilogram scale [1].
Table 4: Structural Analogues and Their Therapeutic Applications
Core Structure Modification | Therapeutic Target | Patent/Application |
---|---|---|
Urea-linked dihydroisoquinolinone | Antineoplastic agents | US9481666B2 [2] |
Pyrrolopyridinone derivatives | TTX-S blockers | WO2013161312A1 [4] |
Pyrimidine replacements | PRMT5 inhibitors | WO2021126728A1 [8] |
N-Aryl-N'-arylmethylurea conjugates | Multikinase inhibition | PMC8226862 |
Ether isosteres (S/SeCF₃) | PKC-theta inhibition | EP1765791A1 [10] |
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: